molecular formula C13H16N2 B2411873 3,5-diethyl-1-phenyl-1H-pyrazole CAS No. 848153-41-3

3,5-diethyl-1-phenyl-1H-pyrazole

Cat. No. B2411873
CAS RN: 848153-41-3
M. Wt: 200.285
InChI Key: KQEVIGIQSXKHSJ-UHFFFAOYSA-N
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Description

“3,5-diethyl-1-phenyl-1H-pyrazole” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular formula of “3,5-diethyl-1-phenyl-1H-pyrazole” is C11H12N2 . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Electrophilic attack occurred regioselectively at the C4 atom in the pyrazole ring .

Scientific Research Applications

Antiproliferative Agents in Cancer Treatment

Pyrazole derivatives, including those similar to 3,5-diethyl-1-phenyl-1H-pyrazole, have been synthesized and evaluated for their potential as antiproliferative agents in cancer treatment. Studies on novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives showed significant cytotoxic effects against breast cancer and leukemic cells, indicating their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).

Development of Efficient Organic Emitters

Research involving 3(5)-phenyl-1H-pyrazoles has led to the development of highly efficient organic crystalline solids with deep-blue fluorescence. These compounds have potential applications in organic light-emitting devices (OLEDs) and other electronic applications (Tang et al., 2016).

Corrosion Inhibition and Antimicrobial Applications

Pyrazole derivatives have been synthesized and evaluated as corrosion inhibitors, particularly for copper alloy dissolution in basic mediums. Additionally, these compounds have demonstrated higher antibacterial activities than conventional bactericide agents, suggesting their potential in antimicrobial applications (Sayed et al., 2018).

Molecular Docking and Pharmacokinetic Properties

Multi-heterocyclic anti-bacterial drugs based on pyrazole derivatives have been synthesized and analyzed for their antibacterial activities. Molecular docking studies, along with the prediction of pharmacokinetic properties, have been performed to understand their potential as pharmaceutical agents (Dhevaraj et al., 2019).

Electro-Organic Synthesis

Electrocatalyzed N–N coupling and ring cleavage reactions of 1H-pyrazoles have been investigated, leading to the synthesis of new heterocyclic compounds. This research has implications for the development of novel synthetic pathways in organic chemistry (Zandi et al., 2021).

Optical and Electronic Properties

Studies on pyrazole derivatives have focused on their optical and electronic properties. For instance, research on N-{4-[(4′-N,N-diethylamino)styryl]phenyl}pyrazole with D-π-A style explored its UV and fluorescence spectra, contributing to our understanding of their potential in optoelectronic applications (Hao Fu-ying, 2008).

Structural and Spectral Studies

Structural and spectral studies of pyrazole derivatives, including single-crystal X-ray diffraction and NMR analysis, have been conducted. These studies are crucial for understanding the molecular structure and potential applications of these compounds in various fields, such as material science (Vyas et al., 2012).

Mechanism of Action

The mechanism of action of pyrazole derivatives is diverse and depends on the specific derivative and its biological target. For example, a synthesized pyrazole derivative was discussed as causing 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

3,5-diethyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-11-10-12(4-2)15(14-11)13-8-6-5-7-9-13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEVIGIQSXKHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=CC=CC=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diethyl-1-phenyl-1H-pyrazole

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